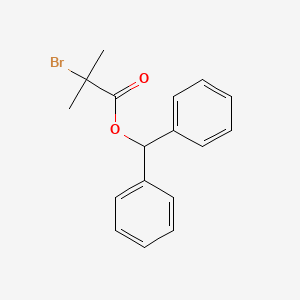

Diphenylmethyl 2-bromo-2-methylpropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

77497-42-8 |

|---|---|

Molecular Formula |

C17H17BrO2 |

Molecular Weight |

333.2 g/mol |

IUPAC Name |

benzhydryl 2-bromo-2-methylpropanoate |

InChI |

InChI=1S/C17H17BrO2/c1-17(2,18)16(19)20-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |

InChI Key |

NKNPNXLUEMIZFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)Br |

Origin of Product |

United States |

Contextual Significance Within Controlled Radical Polymerization Research

Diphenylmethyl 2-bromo-2-methylpropionate belongs to the class of alkyl halide initiators, which are fundamental components in ATRP. nih.govdiva-portal.org The general mechanism of ATRP involves the reversible activation of a dormant species (the alkyl halide initiator) by a transition metal complex, typically copper-based, to generate a propagating radical. diva-portal.orgcmu.edu This process establishes a dynamic equilibrium between the active and dormant species, which is key to maintaining a low concentration of radicals at any given time, thereby minimizing termination reactions and enabling controlled polymer growth. diva-portal.org

The structure of the initiator is crucial as it determines the end group of the resulting polymer chain. This allows for the introduction of specific functionalities. The diphenylmethyl group in this compound provides steric bulk and electronic effects that can influence the initiation efficiency and the stability of the dormant species. While specific research focusing solely on the diphenylmethyl derivative is not extensively detailed in the provided results, the broader class of 2-bromo-2-methylpropionate initiators is widely used. For instance, initiators like ethyl 2-bromoisobutyrate are commonly employed for the controlled polymerization of various monomers, including methacrylates and styrenes. nih.gov The choice of the ester group can modulate the initiator's activity and solubility.

Overview of Key Research Domains in Polymer Science

The application of initiators like Diphenylmethyl 2-bromo-2-methylpropionate is pivotal in several key research domains within polymer science, primarily centered around the synthesis of well-defined and functional polymers.

One of the most significant applications is the synthesis of block copolymers . cmu.edu These are macromolecules composed of two or more distinct polymer chains (blocks) linked together. By using a functional initiator or a macroinitiator, researchers can sequentially polymerize different monomers to create complex architectures such as AB, ABA, or ABC block copolymers. These materials are of immense interest for applications ranging from thermoplastic elastomers to drug delivery systems, as they can self-assemble into ordered nanostructures. The use of a well-defined initiator is critical for achieving narrow molecular weight distributions in each block, which is essential for predictable self-assembly.

Another important area is the creation of functional polymers and polymer brushes . The initiator determines one of the end-groups of the polymer chain, allowing for the incorporation of specific chemical functionalities. For example, an initiator can be designed to carry a hydroxyl, carboxyl, or other reactive group. This end-functionality can then be used for post-polymerization modifications, such as attaching the polymer to a surface to form a "polymer brush." These surface-grafted polymers are used to modify the surface properties of materials, for applications in areas like biocompatible coatings, sensors, and lubrication. For instance, initiators can be anchored to a substrate, and the polymerization is then initiated from the surface, leading to a dense layer of polymer chains. diva-portal.org

The table below provides chemical data for several common 2-bromo-2-methylpropionate initiators that are structurally related to this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 2-bromo-2-methylpropionate | 23426-63-3 | C5H9BrO2 | 181.03 |

| Ethyl 2-bromo-2-methylpropionate | 600-00-0 | C6H11BrO2 | 195.05 |

| Isopropyl 2-bromo-2-methylpropionate | 51368-55-9 | C7H13BrO2 | 209.08 |

| Allyl 2-bromo-2-methylpropionate | 40630-82-8 | C7H11BrO2 | 207.07 |

This table presents data for structurally related compounds as specific data for this compound was not found in the provided search results.

An in-depth examination of the synthetic strategies and precursor chemistry is essential for understanding the applications of this compound, a significant compound, particularly in the field of polymer chemistry. This article focuses exclusively on the methodologies employed to synthesize this compound and its foundational precursors.

Mechanistic Investigations in Controlled Radical Polymerization

Atom Transfer Radical Polymerization (ATRP) Initiation Mechanisms

The initiation step in ATRP is crucial for achieving a controlled polymerization process. It involves the reversible activation of a dormant species, the initiator, by a transition metal complex. Diphenylmethyl 2-bromo-2-methylpropionate, with its characteristic diphenylmethyl and 2-bromo-2-methylpropionate moieties, presents unique features that influence the initiation mechanism.

In ATRP, a dynamic equilibrium is established between active propagating radicals and dormant species. cmu.edu This equilibrium is governed by the rate constants of activation (k_act) and deactivation (k_deact). The bromine atom in this compound is the key player in this process. The transition metal catalyst, typically a copper(I) complex, abstracts the bromine atom from the initiator, generating a carbon-centered radical and the corresponding copper(II) halide complex. This activation step initiates the polymerization.

The generated radical then adds to monomer units. The deactivation process involves the reaction of the propagating radical with the copper(II) halide complex, which donates the bromine atom back to the active chain end, reforming a dormant species. The efficiency of this activation-deactivation cycle is paramount for maintaining a low concentration of active radicals, thereby minimizing termination reactions and ensuring controlled chain growth. The carbon-bromine bond in the 2-bromo-2-methylpropionate group is sufficiently weak to be reversibly cleaved by the copper catalyst, making it a suitable functional group for ATRP initiation.

The rate of polymerization in ATRP is directly influenced by the concentration of active radical species, which in turn is determined by the ATRP equilibrium constant (K_ATRP = k_act / k_deact). For this compound, the bulky diphenylmethyl group can exert significant steric and electronic effects on the initiation kinetics.

Slow addition of the initiator to the polymerization mixture can be a strategy to mitigate these effects, keeping the instantaneous concentration of the initiating radicals low and thus reducing termination reactions. cmu.edu This allows for a more controlled polymerization, as evidenced by a linear increase in molecular weight with monomer conversion and the maintenance of a constant number of active species.

Table 1: Illustrative Kinetic Parameters for ATRP Initiators

| Initiator | k_act (M⁻¹s⁻¹) | k_deact (M⁻¹s⁻¹) | K_ATRP | Polymerization Rate | Control |

| Ethyl 2-bromoisobutyrate | High | Moderate | High | Fast | Good |

| 1-Phenylethyl bromide | Moderate | Moderate | Moderate | Moderate | Good |

| This compound (projected) | Low | Low | Low | Slow | Moderate to Good (with slow addition) |

| Benzhydryl chloride | Low | Low | Low | Slow | Moderate to Good (with slow addition) cmu.edu |

Note: The values for this compound are projected based on the behavior of structurally similar initiators like benzhydryl chloride. Actual experimental data is required for precise values.

The efficiency of an initiator (f) in ATRP is defined as the ratio of the number of polymer chains actually grown to the number of initiator molecules initially added. An ideal initiator has an efficiency close to 1, meaning that every initiator molecule generates a polymer chain. The efficiency of this compound is influenced by the rate of initiation relative to the rate of propagation. For high initiator efficiency, the rate of initiation should be at least as fast as, or faster than, the rate of propagation. cmu.edu

However, as discussed, the stabilized diphenylmethyl radical can undergo side reactions, such as coupling, which reduces the number of effective initiating species and thus lowers the initiator efficiency. cmu.edu The bulky nature of the diphenylmethyl group may also sterically hinder the approach of the monomer to the newly formed radical, potentially slowing down the initial propagation steps.

Table 2: Factors Affecting the Initiator Efficiency of this compound

| Factor | Influence on Initiator Efficiency | Rationale |

| Radical Stability | Can decrease efficiency | The highly stabilized diphenylmethyl radical has a longer lifetime, increasing the probability of termination reactions like radical coupling. cmu.edu |

| Steric Hindrance | Can decrease efficiency | The bulky diphenylmethyl group may sterically hinder the approach of the first few monomer units, slowing down initiation relative to propagation. |

| Reaction Conditions | Can be optimized to increase efficiency | Slow addition of the initiator can minimize radical-radical termination and improve efficiency. cmu.edu |

| Catalyst System | Can be optimized to increase efficiency | The choice of ligand for the copper catalyst can modulate its activity and selectivity, influencing the initiation efficiency. |

Hybrid and Dual Polymerization Strategies

The functional nature of this compound, possessing distinct chemical moieties, makes it a candidate for use in hybrid and dual polymerization strategies, enabling the synthesis of complex polymer architectures such as block copolymers.

The synthesis of block copolymers from monomers that polymerize via different mechanisms, such as radical and cationic routes, can be achieved using dual-functional initiators. nih.govnih.govfrontiersin.org A molecule that contains both an initiating site for ATRP (the 2-bromo-2-methylpropionate group) and a site capable of initiating living cationic polymerization (LCP) can be envisioned. The diphenylmethyl group, particularly when modified with appropriate leaving groups, can potentially initiate the cationic polymerization of susceptible monomers like vinyl ethers.

This "dual initiator" approach allows for the sequential polymerization of two different types of monomers. nih.govnih.gov For instance, one could first perform a living cationic polymerization to grow a polymer block, and then use the 2-bromo-2-methylpropionate end-group of the resulting polymer as a macroinitiator for a subsequent ATRP step to grow a second block. frontiersin.orgcmu.edu

The concept of using a single initiator for multiple, mechanistically distinct polymerization reactions is a powerful tool in polymer synthesis. frontiersin.orgcmu.edu this compound's structure is amenable to such sequential and orthogonal strategies. Orthogonal polymerization refers to the ability to perform multiple polymerization reactions in the same pot, where each reaction proceeds independently without interfering with the others.

By carefully choosing the reaction conditions and monomers, the two potential initiating sites on a molecule like this compound could be activated selectively. For example, a Lewis acid could be used to initiate a cationic polymerization from the diphenylmethyl end, followed by the introduction of a copper catalyst to initiate ATRP from the bromo-ester end. This sequential approach allows for the creation of well-defined block copolymers that would be inaccessible through a single polymerization mechanism. cmu.edu

Engineering of Complex Polymer Architectures

Synthesis of Well-Defined Block Copolymers

Diphenylmethyl 2-bromo-2-methylpropionate is a highly effective monofunctional initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). nih.govresearchgate.net This method allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). nih.gov The initiator's core function resides in the 2-bromo-2-methylpropionate group, which, in the presence of a transition metal catalyst (typically a copper complex), can reversibly generate a propagating radical, allowing for the controlled addition of monomer units. nih.govlookchem.com

Diblock and Triblock Copolymer Construction

The synthesis of block copolymers is a cornerstone of modern polymer chemistry, enabling the creation of materials that combine the properties of different polymer segments. google.com Using this compound, diblock copolymers are constructed through a sequential polymerization process. lookchem.com First, the initiator is used to polymerize a specific monomer, such as styrene (B11656), to create a homopolymer chain. This initial polymer chain, referred to as a macroinitiator, retains the active halogen (bromine) atom at its terminus. lookchem.comgoogle.com

Strategies for Chain Extension and Sequential Monomer Addition

The success of creating block copolymers via this method hinges on the strategy of sequential monomer addition and the high degree of chain-end fidelity provided by ATRP. google.comorganic-chemistry.org The process begins with the polymerization of the first monomer (Monomer A) using this compound to form a macroinitiator. Critically, the polymerization is allowed to proceed to high conversion to ensure all initiator molecules have started a chain.

Before adding the second monomer (Monomer B), the unreacted Monomer A is typically removed to prevent the formation of a mixed or tapered block. The macroinitiator is then isolated, purified, and used in a subsequent polymerization step with Monomer B. lookchem.com This ensures a sharp, well-defined interface between the two blocks. The robust nature of the terminal bromine atom allows for this isolation and re-initiation, which is fundamental to producing block copolymers with precise architectures. google.com

| Step | Polymer Block | Monomer | Mn (g/mol) | Dispersity (Đ) | Reference Concept |

|---|---|---|---|---|---|

| 1 | Macroinitiator | Styrene | 9,500 | 1.10 | Polymerization of the first block (polystyrene) initiated from a bromo-ester initiator, resulting in a macroinitiator with low dispersity. lookchem.com |

| 2 | Diblock Copolymer | Methyl Acrylate | 21,200 | 1.15 | Chain extension of the polystyrene macroinitiator with a second monomer (methyl acrylate) to form a well-defined diblock copolymer. lookchem.comgoogle.com |

Star Polymer Synthesis and Topological Control

Star polymers, which consist of multiple linear polymer chains (arms) linked to a central core, exhibit unique physical properties compared to their linear counterparts due to their globular shape and high density of chain ends. researchgate.net this compound is instrumental in the "arm-first" method of star polymer synthesis. In this approach, the initiator is used to synthesize well-defined linear polymer arms with a reactive terminal bromine group. nih.gov These arms are then reacted with a multifunctional linking agent, which acts as the core, to form the final star polymer.

Alternatively, a multifunctional initiator structurally related to this compound can be used in a "core-first" approach. For instance, a core molecule functionalized with multiple 2-bromo-2-methylpropionate groups can simultaneously initiate the growth of several polymer arms. Research has demonstrated the synthesis of a six-arm star polystyrene by using a hexafunctional cyclotriphosphazene (B1200923) core bearing six bromopropionyl initiating sites. This method yielded high molecular weight star polymers with narrow, monomodal molecular weight distributions, and the resulting star architecture was confirmed by chain extension experiments with a second monomer to create star-block copolymers.

| Polymer | Description | Mn (g/mol) | Dispersity (Đ) | Reference Concept |

|---|---|---|---|---|

| Star Polymer | Six-arm star polystyrene | 64,100 | 1.24 | Synthesis of a star polymer from a hexafunctional core, showing high molecular weight and controlled dispersity. |

| Star-Block Copolymer | Chain extension with isobornyl acrylate | 143,500 | 1.35 | Successful chain extension of the star polymer arms with a second monomer, confirming the living nature of the chain ends and the star topology. |

Development of End-Functionalized Polymers for Post-Polymerization Modification

A significant advantage of using this compound as an initiator is the dual functionality it imparts to the resulting polymer chain. The polymer possesses a modifiable group at both the α-position (the initiator fragment) and the ω-position (the terminal halogen). google.com

The terminal bromine atom at the ω-end is a versatile handle for post-polymerization modification. It can undergo nucleophilic substitution reactions to introduce a wide array of functional groups. google.com A prominent example is the reaction with sodium azide (B81097) to produce an azide-terminated polymer. This azide group is highly valuable as it can then participate in highly efficient "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules, including biomolecules or fluorescent tags. google.com

The diphenylmethyl ester at the α-position represents a latent carboxylic acid. Benzyl and related esters are well-established protecting groups in organic synthesis that can be removed under specific conditions to reveal the carboxylic acid. researchgate.net This deprotection is often achieved through catalytic hydrogenolysis. researchgate.net The resulting α-carboxylic acid-functionalized polymer is a valuable building block that can be coupled to amine-containing molecules using standard carbodiimide (B86325) chemistry, allowing for the attachment of peptides or other functionalities. This dual-end modification capability makes this compound a powerful tool for creating complex, functional macromolecules.

Fabrication of Polymer Brushes and Thin Films via Surface-Initiated Polymerization

Polymer brushes are dense assemblies of polymer chains tethered by one end to a surface, creating well-defined, functional thin films. Surface-initiated ATRP (SI-ATRP) is a primary method for fabricating these structures using a "grafting from" approach. This process involves the immobilization of an initiator molecule onto a substrate, such as a silicon wafer, gold, or metal oxide nanoparticle.

An initiator containing the 2-bromo-2-methylpropionate functional group is covalently attached to the surface via a suitable anchoring group. For example, 2-bromo-2-methylpropionyl bromide can be reacted with surface amine groups to form a stable amide linkage. Once the surface is functionalized with initiating sites, it is immersed in a solution containing a monomer and the ATRP catalyst system. Polymerization proceeds from the surface, growing chains outwards to form a dense polymer brush. The thickness and density of the brush can be controlled by adjusting reaction parameters like polymerization time and initiator density on the surface. This technique allows for the precise modification of surface properties, which is crucial for applications in areas like biocompatible coatings, sensors, and organic electronics.

Advanced Spectroscopic and Chromatographic Characterization of Initiator and Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of both the initiator and the polymers derived from it.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Monomer Conversion

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is indispensable for verifying the chemical structure of the Diphenylmethyl 2-bromo-2-methylpropionate initiator and for monitoring the progress of polymerization reactions.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments. The protons of the two phenyl groups typically appear as a multiplet in the aromatic region (approximately 7.2-7.5 ppm). The methine proton of the diphenylmethyl group gives a signal at around 6.9 ppm. The methyl protons of the 2-bromo-2-methylpropionate group are magnetically equivalent and produce a singlet at approximately 1.9 ppm.

During polymerization, such as that of methyl methacrylate (B99206) (MMA), ¹H NMR is a powerful tool for determining monomer conversion. rsc.org This is achieved by comparing the integration of a characteristic monomer signal with that of a polymer signal or an internal standard. acs.org For the polymerization of MMA, the vinyl protons of the monomer (typically appearing at distinct chemical shifts) decrease in intensity as the reaction proceeds, while the signals corresponding to the polymer backbone and the ester methyl protons of the poly(methyl methacrylate) (PMMA) emerge and grow. rsc.orgresearchgate.net For instance, the conversion of MMA can be calculated by comparing the integral of the monomer's methoxy (B1213986) protons (O-CH₃) at ~3.75 ppm with the integral of the polymer's methoxy protons at ~3.60 ppm. rsc.org

The following equation can be used to calculate monomer conversion:

Conversion (%) = [Integral of Polymer Signal / (Integral of Polymer Signal + Integral of Monomer Signal)] x 100 rsc.org

Alternatively, a non-reactive internal standard with a known concentration can be added to the reaction mixture. acs.orgreddit.com The monomer conversion can then be calculated by comparing the integral of a monomer peak to the constant integral of the internal standard over time. acs.orgresearchgate.net

Table 1: Representative ¹H NMR Data for Monomer Conversion Calculation in MMA Polymerization

| Species | Chemical Shift (ppm) | Integration |

| MMA Monomer (O-CH₃) | ~3.75 | Decreases with time |

| PMMA Polymer (O-CH₃) | ~3.60 | Increases with time |

| Internal Standard (e.g., Mesitylene) | ~6.9 | Remains constant |

This table is for illustrative purposes. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Complex Architectures

For more complex polymer architectures, such as block copolymers or polymers with specific end-group functionalities, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques, like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable.

COSY experiments reveal correlations between protons that are coupled to each other, helping to establish the connectivity of atoms within the polymer chain. For instance, in a block copolymer, COSY can be used to confirm the connectivity between the different monomer units at the block junction.

HSQC provides correlations between protons and their directly attached carbons. This technique is particularly useful for resolving overlapping proton signals and for confirming the assignments of both ¹H and ¹³C spectra. rsc.org For copolymers, HSQC can be used to calculate the conversion of each monomer separately by analyzing the volumes of the correlation peaks corresponding to each monomer and its respective polymer. rsc.org This is especially beneficial when the ¹H NMR signals of the different monomer units overlap.

Mass Spectrometry Techniques

Mass spectrometry offers unparalleled insights into the molecular weight and structural integrity of polymers, providing information that is often complementary to NMR data.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Molecular Weight and End-Group Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of synthetic polymers. nih.govnih.gov It allows for the determination of the absolute molecular weight of polymers, in contrast to the relative molecular weights obtained from GPC. bruker.com MALDI-TOF MS can provide detailed information about the molecular weight distribution, the mass of the repeating monomer unit, and, crucially, the identity of the end-groups. nih.govjeol.com

In the context of polymers initiated with this compound, MALDI-TOF MS can be used to confirm that the diphenylmethyl group is present as the α-end group and that the bromine atom is the ω-end group of the polymer chains. nih.govresearchgate.net The resulting mass spectrum consists of a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer), and the mass difference between adjacent peaks corresponds to the mass of the monomer repeat unit. osti.govyoutube.com

The theoretical mass of a polymer chain can be calculated using the following formula:

Mass = M(initiator fragment) + n * M(monomer) + M(end-group) + M(cation)

By comparing the experimentally observed masses with the calculated theoretical masses, the structure and integrity of the polymer chains can be verified. nist.gov For polymers with low polydispersity (Đ < 1.3), MALDI-TOF MS can provide accurate number-average molecular weight (Mn) and weight-average molecular weight (Mw) values. nih.govosti.gov

Table 2: Illustrative MALDI-TOF MS Data for PMMA Initiated with this compound

| Peak (n) | Theoretical Mass (Da) | Observed Mass (Da) |

| 5 | M(C₁₄H₁₃) + 5 * M(C₅H₈O₂) + M(Br) + M(Na⁺) | (Value) |

| 6 | M(C₁₄H₁₃) + 6 * M(C₅H₈O₂) + M(Br) + M(Na⁺) | (Value) |

| 7 | M(C₁₄H₁₃) + 7 * M(C₅H₈O₂) + M(Br) + M(Na⁺) | (Value) |

This table illustrates the principle of MALDI-TOF MS analysis. M(C₁₄H₁₃) is the mass of the diphenylmethyl initiator fragment, M(C₅H₈O₂) is the mass of the MMA monomer, M(Br) is the mass of the bromine end-group, and M(Na⁺) is the mass of the cationizing agent. "n" represents the degree of polymerization.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is particularly useful for studying the mechanisms of polymerization reactions. ESI-MS can be used to detect and identify reactive intermediates and byproducts in the polymerization mixture, providing valuable insights into the kinetics and potential side reactions of the ATRP process.

For instance, ESI-MS can be employed to study the equilibrium between the active and dormant species in ATRP, as well as to investigate the nature of the catalyst complex. By analyzing the mass spectra of samples taken at different reaction times, it is possible to track the evolution of various species and gain a deeper understanding of the polymerization mechanism.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. lcms.cz GPC separates polymer molecules based on their hydrodynamic volume in solution. lcms.cz Larger molecules elute first, followed by smaller molecules.

For polymers synthesized via ATRP using this compound, GPC is routinely used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). nih.gov A narrow polydispersity index (typically close to 1.1) is a key indicator of a well-controlled or "living" polymerization process. researchgate.net

The GPC system is typically calibrated using polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate). lcms.cz The resulting chromatogram shows the distribution of molecular weights in the polymer sample. A symmetrical and narrow peak is indicative of a successful ATRP synthesis with good control over the polymerization. researchgate.net

Table 3: Typical GPC/SEC Results for a Well-Controlled ATRP of Styrene (B11656)

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | (e.g., 10,000 g/mol ) |

| Weight-Average Molecular Weight (Mw) | (e.g., 11,000 g/mol ) |

| Polydispersity Index (Đ) | (e.g., 1.10) |

These values are representative of a controlled polymerization and will vary depending on the specific reaction conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the qualitative identification of functional groups in molecules. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." This section details the FT-IR spectroscopic characterization of the initiator, this compound, and the resulting polymers, poly(methyl methacrylate) (PMMA) and polystyrene (PS), synthesized using this initiator.

The analysis focuses on identifying characteristic absorption bands that confirm the chemical structure of the initiator and demonstrate its incorporation into the polymer chains, as well as the successful polymerization of the respective monomers.

Initiator: this compound

The FT-IR spectrum of this compound is characterized by several key absorption bands corresponding to its distinct functional groups. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the ester group, which is expected in the region of 1730-1750 cm⁻¹. The presence of the diphenylmethyl group gives rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ range, as well as aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

The aliphatic portions of the molecule, specifically the methyl groups, exhibit symmetric and asymmetric C-H stretching vibrations in the 2850-2990 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 750 cm⁻¹. The C-O stretching vibrations of the ester group will also be present, usually appearing as strong bands in the 1000-1300 cm⁻¹ range.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H | 3030-3080 | Stretching vibrations of the C-H bonds on the phenyl rings. |

| Aliphatic C-H | 2850-2990 | Stretching vibrations of the methyl groups. |

| Carbonyl (C=O) | 1730-1750 | Strong stretching vibration of the ester carbonyl group. |

| Aromatic C=C | 1450-1600 | Ring stretching vibrations of the phenyl groups. |

| C-O | 1000-1300 | Stretching vibrations of the ester C-O bonds. |

| C-Br | 500-750 | Stretching vibration of the carbon-bromine bond. |

Polymer: Poly(methyl methacrylate) (PMMA)

Upon polymerization of methyl methacrylate (MMA) initiated by this compound, the resulting PMMA spectrum displays characteristic peaks that confirm the polymer's structure. The most intense absorption is the carbonyl (C=O) stretch of the ester group in the methacrylate repeating unit, which is observed around 1724-1732 cm⁻¹. nih.govresearchgate.netresearchgate.net The disappearance of the C=C stretching vibration from the MMA monomer (typically around 1630 cm⁻¹) is a key indicator of successful polymerization. researchgate.net

The FT-IR spectrum of PMMA also shows strong bands for C-O-C stretching vibrations in the range of 1140-1240 cm⁻¹. researchgate.netresearchgate.net The C-H stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups in the polymer backbone and the ester group are found between 2952 and 2997 cm⁻¹. nih.gov Additionally, bending vibrations for the α-methyl group can be identified at approximately 1388 cm⁻¹ and 754 cm⁻¹. nih.gov

| Functional Group | Wavenumber (cm⁻¹) | Description | Source |

| C-H Stretch (Aliphatic) | 2997, 2952 | Asymmetric and symmetric stretching of -CH₃ and -CH₂- groups. | nih.gov |

| C=O Stretch (Ester) | 1732 | Strong absorption from the carbonyl group of the ester. | nih.gov |

| C-H Bend | 1444 | Bending vibration of C-H bonds in the -CH₃ group. | nih.gov |

| α-Methyl Group Vibration | 1388, 754 | Vibrations associated with the α-methyl group. | nih.gov |

| C-O-C Stretch | 1150-1250 | Stretching vibrations of the ester C-O-C linkage. | nih.gov |

Polymer: Polystyrene (PS)

When this compound is used to initiate the polymerization of styrene, the resulting polystyrene spectrum exhibits characteristic absorptions that are distinct from the initiator. The most notable features are the aromatic C-H stretching vibrations which appear above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) and the aliphatic C-H stretching vibrations from the polymer backbone just below 3000 cm⁻¹ (around 2846-2924 cm⁻¹). researchgate.net

The presence of the phenyl ring in the repeating styrene unit gives rise to several characteristic peaks. These include C=C stretching vibrations within the aromatic ring at approximately 1602, 1490, and 1447 cm⁻¹. researchgate.net Strong absorptions corresponding to out-of-plane C-H bending of the monosubstituted benzene (B151609) ring are also prominent, typically found around 696 cm⁻¹ and 753 cm⁻¹. researchgate.net Similar to the polymerization of MMA, the disappearance of the monomer's C=C stretching peak is indicative of successful polymerization. researchgate.net

| Functional Group | Wavenumber (cm⁻¹) | Description | Source |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds on the phenyl ring. | researchgate.net |

| C-H Stretch (Aliphatic) | 2924, 2846 | Asymmetric and symmetric stretching of CH₂ groups in the backbone. | researchgate.net |

| C=C Stretch (Aromatic) | 1602, 1490, 1447 | Stretching vibrations of the carbon-carbon bonds in the aromatic ring. | researchgate.net |

| C-H Out-of-Plane Bend | 753, 696 | Bending vibrations confirming a monosubstituted benzene ring. | researchgate.net |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Initiator Reactivity and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Atom Transfer Radical Polymerization (ATRP), DFT studies on initiators like Diphenylmethyl 2-bromo-2-methylpropionate are pivotal for predicting their efficiency and control over the polymerization process. These studies focus on the electronic properties and the energetics of bond cleavage, which are fundamental to the initiation step.

Detailed DFT calculations allow for the determination of several key parameters that govern an initiator's reactivity. journalijar.com The molecular geometry can be optimized to find the most stable conformation, and from this, properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical activity and stability. journalijar.com A smaller gap generally suggests higher reactivity.

Furthermore, DFT is employed to calculate Bond Dissociation Energies (BDEs). For an ATRP initiator, the BDE of the carbon-halogen bond (in this case, C-Br) is of paramount importance. It dictates the ease with which the dormant species is activated by the transition metal catalyst to form a radical. The reactivity of ATRP initiators is strongly correlated with the C-X bond dissociation energies. nih.gov The diphenylmethyl group, with its ability to stabilize the resulting radical through resonance, is expected to lower the C-Br BDE, thus facilitating a faster and more controlled initiation.

Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, provides insights into charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. journalijar.com For this compound, NBO analysis would reveal the extent of electronic stabilization provided by the two phenyl rings on the radical formed after bromine abstraction.

The following table summarizes key electronic properties that can be determined for an ATRP initiator using DFT, based on studies of structurally similar compounds. journalijar.comnih.gov

| Parameter | Significance in ATRP Initiation | Typical Computational Method |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap can imply higher reactivity. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| C-Br Bond Dissociation Energy (BDE) | Determines the energy required for homolytic cleavage of the C-Br bond, directly impacting the activation rate constant (k_act). | DFT Calculations |

| Electron Density Surface | Visualizes regions of the molecule susceptible to electrophilic or nucleophilic attack. | MESP Map Analysis |

| Natural Atomic Charges | Quantifies the charge distribution on each atom, indicating the polarity of bonds. | NBO Analysis |

| Radical Stabilization Energy (RSE) | Measures the stability of the radical formed upon C-Br bond cleavage. | DFT Energy Calculations |

This table is generated based on principles from DFT studies on related molecules and is for illustrative purposes.

Molecular Dynamics Simulations of Polymerization Propagation

Once the initiation phase generates radicals, the polymerization propagates through the sequential addition of monomer units. Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. youtube.comresearchgate.net These simulations can model the growth of a polymer chain initiated by this compound, providing insights into the dynamics of the propagation step that are not accessible through static quantum chemistry calculations.

In a typical MD simulation of polymerization, the initiator, monomer molecules, solvent, and catalyst complex are placed in a simulation box. researchgate.net The interactions between all particles are described by a force field, which is a set of empirical potential energy functions. The simulation then solves Newton's equations of motion for this system, tracking the trajectory of each atom over time.

MD simulations can be used to investigate several aspects of the polymerization process:

Chain Growth and Conformation: Simulations can visualize the polymer chain as it grows, providing information on its conformation, such as its end-to-end distance and radius of gyration. youtube.com This helps in understanding how the polymer folds and occupies space in the reaction medium.

Solvent Effects: The explicit inclusion of solvent molecules allows for the study of their influence on chain mobility and conformation. For instance, the choice of solvent can impact the solubility of the growing polymer and the diffusion of monomers to the active chain end. researchgate.net

Catalyst-Polymer Interactions: MD can model the interactions between the growing polymer chain and the deactivating catalyst complex (e.g., Cu(II)/Ligand). This is crucial for understanding the deactivation step (k_deact), where the radical at the polymer chain end is capped by the halogen from the catalyst, returning it to a dormant state. nih.gov

The data generated from MD simulations can be used to calculate macroscopic properties such as viscosity and diffusion coefficients, and to understand the crossover from the Rouse regime (for shorter, unentangled chains) to the reptation regime for longer, entangled polymers. researchgate.net

| Simulation Parameter | Information Gained | Relevance to Polymerization |

| Simulation Box Size | Defines the system volume and density. | Affects concentration and intermolecular distances. |

| Force Field | Describes the potential energy of the system. | Determines the accuracy of interatomic interactions. |

| Time Step | The interval between successive calculations of forces and positions. | Controls the stability and duration of the simulation. |

| Temperature & Pressure | Thermodynamic conditions of the simulation. | Mimics experimental reaction conditions. |

| Trajectory Analysis | Analysis of atomic positions over time. | Provides data on chain conformation, diffusion, and reaction events. |

This table outlines typical parameters and outputs for an MD simulation of polymerization.

Elucidation of Reaction Pathways through Computational Chemistry

For the polymerization initiated by this compound, computational studies can map out the energy profile of the key elementary steps:

Initiation/Activation: This involves the one-electron reduction of the initiator by the catalyst (e.g., a Cu(I) complex), leading to the homolytic cleavage of the C-Br bond. Quantum chemical calculations can determine the structure and energy of the transition state for this process, yielding the activation energy barrier (Ea). A lower Ea corresponds to a faster activation rate constant (k_act).

Deactivation: This is the reverse reaction, where the propagating radical reacts with the higher oxidation state catalyst (e.g., a Cu(II) complex) to reform the dormant species and the lower oxidation state catalyst. Calculating the energy barrier for this step is crucial as the ratio of activation to deactivation rates (k_act/k_deact) defines the ATRP equilibrium constant and the concentration of active radicals. nih.gov

Propagation: The addition of a monomer unit to the radical chain end. While often assumed to be diffusion-controlled, computational methods can investigate the stereochemistry and regiochemistry of monomer addition.

Side Reactions: Computational chemistry is also invaluable for investigating potential side reactions, such as termination (radical-radical coupling or disproportionation) or catalyst decomposition. By comparing the energy barriers for these pathways with the desired propagation pathway, the conditions that favor a controlled polymerization can be predicted. arxiv.org

Methods like the Artificial Force-Induced Reaction (AFIR) can be used to systematically explore reaction pathways between reactants to find the most likely products and their corresponding transition states. arxiv.org

| Reaction Step | Computational Goal | Significance |

| Initiator Activation (C-Br Cleavage) | Calculate the transition state structure and activation energy barrier. | Determines the rate of initiation and the efficiency of the initiator. |

| Radical Deactivation | Calculate the energy barrier for the reaction of the propagating radical with the Cu(II) complex. | Essential for determining the ATRP equilibrium constant and the level of control. |

| Monomer Addition | Investigate the stereoselectivity and energy profile of the propagation step. | Provides insight into the polymer microstructure (e.g., tacticity). |

| Termination Reactions | Compare the activation energies of termination pathways with the propagation pathway. | Helps to understand and minimize the loss of living chain ends. |

This table presents a hypothetical summary of energy barriers for key reaction steps in an ATRP process that could be elucidated through computational chemistry.

Research Applications in Advanced Materials Science

Development of Polymer Materials with Tunable Properties for Specific Applications

Diphenylmethyl 2-bromo-2-methylpropionate is instrumental in the synthesis of a wide array of polymers with precisely controlled characteristics. Its primary application in this domain is as an initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique that enables the creation of polymers with predetermined molecular weights, low polydispersity (a measure of the uniformity of chain lengths), and complex architectures such as block copolymers. cmu.edu

The diphenylmethyl group of the initiator forms the initial part of the polymer chain, while the 2-bromo-2-methylpropionate moiety provides the active site for the polymerization process. By carefully selecting monomers and controlling the reaction conditions, researchers can dictate the final properties of the polymer. For instance, the polymerization of monomers like styrene (B11656) or methyl methacrylate (B99206) using a 2-bromoisobutyrate initiator can be finely controlled. cmu.edu This control is crucial for designing materials with specific thermal, mechanical, and chemical properties.

One of the key advantages of using initiators like this compound in ATRP is the ability to synthesize block copolymers. This involves the sequential polymerization of different monomers to create long chains composed of distinct blocks. For example, a polystyrene block can be grown first, and then a poly(methyl methacrylate) block can be added, resulting in a diblock copolymer with properties derived from both constituent polymers. This method allows for the creation of materials that can self-assemble into ordered nanostructures, which is highly desirable for applications in nanotechnology and advanced materials.

The table below illustrates the types of monomers that can be polymerized using 2-bromoisobutyrate initiators in ATRP, leading to polymers with tunable properties.

| Monomer | Resulting Polymer | Potential Properties and Applications |

| Styrene | Polystyrene | Rigid, transparent, used in packaging and electronics. |

| Methyl Methacrylate (MMA) | Poly(methyl methacrylate) (PMMA) | Transparent, weather-resistant, used as a glass substitute. |

| Acrylates (e.g., n-butyl acrylate) | Polyacrylates | Flexible, adhesive, used in coatings and adhesives. |

Creation of Multifunctional Nanoparticles and Colloids

The precise control over polymerization afforded by initiators such as this compound extends to the fabrication of multifunctional nanoparticles and colloids. These nanomaterials are of great interest for a variety of applications, including drug delivery, diagnostics, and catalysis.

A common strategy involves "grafting-from" polymerization, where the initiator molecules are first anchored to the surface of a nanoparticle. Subsequently, polymer chains are grown directly from the surface via ATRP. This results in a core-shell structure where the nanoparticle core is surrounded by a dense layer of polymer chains. The properties of the resulting hybrid nanoparticle are a combination of the core material and the grafted polymer.

For example, 2-phosphonooxy-2-bromo-2-methylpropanoate, a related initiator, has been used to functionalize the surface of exchange-biased magnetic nanoparticles. semanticscholar.org Following the grafting of the initiator, polymers like polystyrene or poly(methyl methacrylate) can be grown from the surface. semanticscholar.org This creates a stable colloidal suspension and allows for the introduction of further functionalities. The polymer shell can be designed to be responsive to stimuli such as pH or temperature, or to carry specific targeting molecules for biomedical applications.

Utilization as Intermediates in Complex Organic Synthesis

Beyond its role in polymerization, the structural motifs within this compound make it and its derivatives useful intermediates in complex organic synthesis. The 2-bromo-2-methylpropionate unit is a versatile functional group that can participate in a variety of chemical transformations.

For instance, related bromo-esters can be used in the synthesis of other functional molecules. While specific examples detailing the use of this compound as an intermediate in the total synthesis of a complex natural product are not prevalent in readily available literature, the chemical reactivity of its components is well-established. The ester can be hydrolyzed to reveal a carboxylic acid, and the tertiary bromide can be substituted by a range of nucleophiles or eliminated to form an alkene.

In one example of a related synthesis, ethyl 2-bromo-2-methylpropionate is reacted with a phenol (B47542) to form an ether linkage, which is a key step in the preparation of a more complex molecule. prepchem.com This type of reaction highlights the utility of the 2-bromo-2-methylpropionate group in building larger molecular frameworks. The diphenylmethyl group, in addition to influencing the reactivity of the ester, can also serve as a protecting group for the carboxylic acid, which can be removed under specific conditions later in a synthetic sequence. The development of new drugs and bioactive molecules often relies on the strategic use of such versatile building blocks. google.comgoogle.com

Q & A

Q. What are the standard synthetic routes for Diphenylmethyl 2-bromo-2-methylpropionate, and how can reaction conditions be optimized?

this compound is synthesized via esterification of 2-bromo-2-methylpropionic acid with diphenylmethanol. Key steps include:

- Activation of the carboxylic acid using brominating agents (e.g., PBr₃) or pre-formed acid bromides (e.g., 2-bromo-2-methylpropionyl bromide) .

- Catalytic esterification under anhydrous conditions, typically with H₂SO₄ or DMAP as catalysts, monitored by TLC or HPLC .

- Purification via column chromatography or recrystallization. Optimization : Adjust stoichiometry (1.2:1 alcohol:acid ratio), temperature (60–80°C), and solvent polarity (e.g., dichloromethane or THF) to improve yield.

Q. What analytical methods are critical for characterizing this compound?

- LCMS : Confirm molecular weight (e.g., m/z 414 [M+H]+ for analogous esters) and fragmentation patterns .

- HPLC : Assess purity using reverse-phase columns (e.g., C18) with mobile phases like acetonitrile/water (0.1% TFA), retention time ~0.96 minutes under SMD-TFA05 conditions .

- NMR : ¹H/¹³C NMR to verify ester linkage (δ ~4.3 ppm for diphenylmethyl-O-CO-) and absence of unreacted precursors.

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in nucleophilic substitution reactions?

The tertiary bromine at the 2-position acts as a leaving group, favoring SN1 mechanisms due to carbocation stability. Example applications:

- Alkylation : React with amines (e.g., piperazine derivatives) to form quaternary ammonium salts, useful in drug intermediates .

- Elimination : Under basic conditions (e.g., K₂CO₃), forms alkenes for polymer precursors . Methodological Note : Kinetic studies (e.g., UV-Vis monitoring) can differentiate SN1 vs. SN2 pathways by tracking reaction rates in polar aprotic vs. protic solvents.

Q. What role does this compound play in synthesizing bioactive molecules, such as serotonin receptor ligands?

The diphenylmethyl group enhances lipophilicity, aiding blood-brain barrier penetration. Example:

- 5-HT2A Receptor Ligands : React with piperazine derivatives to form 1-(diphenylmethyl)piperazine fragments, which show binding affinity (Ki = 21–2584 nM) .

- Synthetic Protocol : Couple via nucleophilic substitution, followed by Suzuki-Miyaura cross-coupling to introduce aryl groups. Monitor regioselectivity using NOESY NMR.

Q. How can researchers address stability challenges (e.g., hydrolysis or thermal degradation) during storage or reactions?

- Hydrolysis Prevention : Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF or DCM).

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., <100°C for ester bonds) .

- In Situ Stabilization : Add radical inhibitors (e.g., BHT) during high-temperature reactions.

Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?

- Byproduct Analysis : Use HRMS to identify impurities (e.g., diphenylmethanol from ester hydrolysis) .

- Yield Discrepancies : Compare reaction scales (micro vs. bulk) and solvent purity (HPLC-grade vs. technical).

- Case Study : Patent EP4374877 reports 75% yield for analogous esters, while academic studies note 50–60% due to unoptimized workup .

Methodological and Data-Driven Insights

Q. How can computational tools predict the synthetic feasibility of derivatives?

- Retrosynthesis : Use Pistachio/BKMS_METABOLIC databases to identify viable precursors (e.g., 2-bromo-2-methylpropionyl bromide) .

- DFT Calculations : Model transition states for bromine substitution to predict regioselectivity.

- Template Relevance Scoring : Prioritize routes with minimal steric hindrance (e.g., tert-butyl vs. phenyl groups) .

Q. What are the regulatory considerations for using this compound in biomedical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.